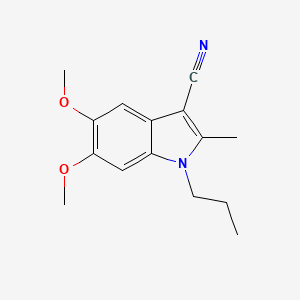
(2R)-2-(2-Hydroxyethyl)-2-methyl-5-(propan-2-yl)cyclopentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(2-Hydroxyethyl)-2-methyl-5-(propan-2-yl)cyclopentan-1-one: is a cyclopentanone derivative with a unique structure that includes a hydroxyethyl group, a methyl group, and a propan-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2-Hydroxyethyl)-2-methyl-5-(propan-2-yl)cyclopentan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone as the core structure.
Addition of Hydroxyethyl Group: The hydroxyethyl group is introduced through a nucleophilic addition reaction using ethylene oxide under basic conditions.
Methylation: The methyl group is added via a methylation reaction using methyl iodide and a strong base such as sodium hydride.
Introduction of Propan-2-yl Group: The propan-2-yl group is introduced through a Friedel-Crafts alkylation reaction using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The carbonyl group in the cyclopentanone ring can be reduced to form a secondary alcohol.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted cyclopentanone derivatives.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: This compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in certain organic reactions.
Biology
Enzyme Inhibition: It can be studied for its potential to inhibit specific enzymes due to its unique structure.
Metabolic Pathways: Research into its metabolism and interaction with biological systems.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Therapeutic Applications: Investigation into its therapeutic effects and mechanisms of action.
Industry
Material Science: Use in the development of new materials with specific properties.
作用機序
The mechanism by which (2R)-2-(2-Hydroxyethyl)-2-methyl-5-(propan-2-yl)cyclopentan-1-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds, while the cyclopentanone ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
Cyclopentanone: The parent compound without the hydroxyethyl, methyl, and propan-2-yl groups.
2-Hydroxyethylcyclopentanone: Lacks the methyl and propan-2-yl groups.
2-Methylcyclopentanone: Lacks the hydroxyethyl and propan-2-yl groups.
5-(Propan-2-yl)cyclopentanone: Lacks the hydroxyethyl and methyl groups.
Uniqueness
Structural Complexity: The presence of multiple functional groups in (2R)-2-(2-Hydroxyethyl)-2-methyl-5-(propan-2-yl)cyclopentan-1-one makes it more versatile in chemical reactions compared to its simpler analogs.
Biological Activity: The combination of functional groups may result in unique biological activities not observed in the simpler compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
918813-63-5 |
|---|---|
分子式 |
C11H20O2 |
分子量 |
184.27 g/mol |
IUPAC名 |
(2R)-2-(2-hydroxyethyl)-2-methyl-5-propan-2-ylcyclopentan-1-one |
InChI |
InChI=1S/C11H20O2/c1-8(2)9-4-5-11(3,6-7-12)10(9)13/h8-9,12H,4-7H2,1-3H3/t9?,11-/m1/s1 |
InChIキー |
GIWDFXCCOKCMCC-HCCKASOXSA-N |
異性体SMILES |
CC(C)C1CC[C@](C1=O)(C)CCO |
正規SMILES |
CC(C)C1CCC(C1=O)(C)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(1H-indazol-6-yl)-N-(3-methoxy-4-morpholin-4-ylphenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12636591.png)
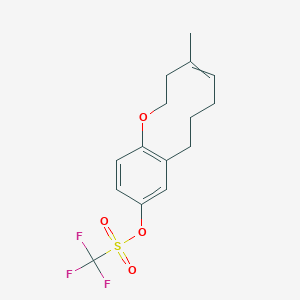
![(2R,5S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B12636594.png)
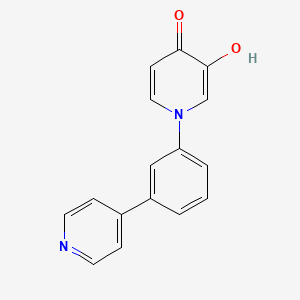

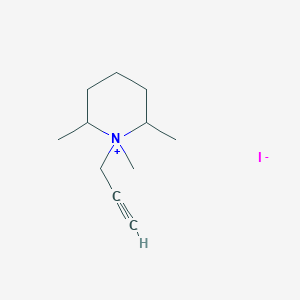
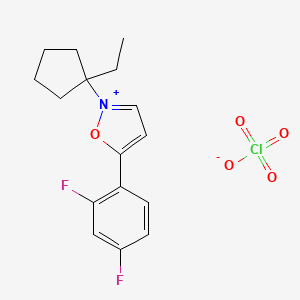
![2-Amino-5-{[(pyrimidin-2-yl)amino]methyl}phenol](/img/structure/B12636626.png)
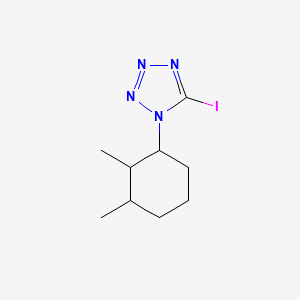

![N-methoxy-N-methylbenzo[d]thiazole-6-carboxamide](/img/structure/B12636632.png)
![5-[(2-Chlorophenyl)methoxy]-2-methylbenzoic acid](/img/structure/B12636644.png)
